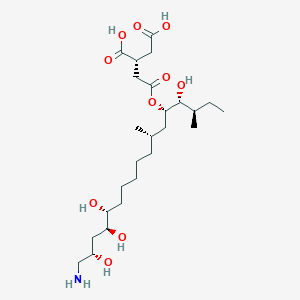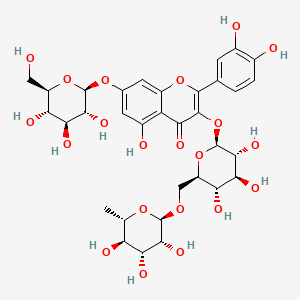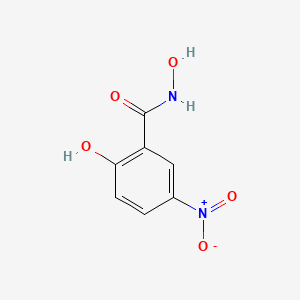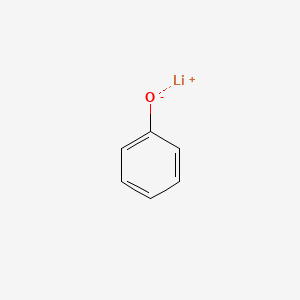
Lithiumphenolat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium phenoxide is a chemical compound that is used in various scientific research applications. It is a white, crystalline solid that is soluble in polar solvents such as water and ethanol. The compound is formed by the reaction of lithium hydroxide with phenol. Lithium phenoxide has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool in many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Kolbe-Schmitt-Reaktion
Lithiumphenolat wird in der Kolbe-Schmitt-Reaktion zur Herstellung von Salicylsäure verwendet, die ein Vorläufer für verschiedene Pharmazeutika ist . Diese Reaktion ist bedeutend, da this compound im Gegensatz zu Natriumphenolat, das sowohl in ortho- als auch in para-Stellung reagieren kann, nur Salicylsäure liefert .
Katalyse in der Polymerchemie
In der Polymerchemie wirkt this compound als Katalysator für die Addition von Propylenoxid an Phenol . Dieser Prozess ist entscheidend für die Herstellung von Polymeren mit spezifischen Eigenschaften, und die Kinetik dieser Reaktion unterstreicht das einzigartige Verhalten von this compound im Vergleich zu anderen Alkaliphenolaten .
Batterietechnologie
This compound hat potenzielle Anwendungen in der Batterietechnologie, insbesondere bei der Modifizierung von siliziumbasierten Anodenmaterialien für Lithium-Ionen-Batterien . Seine chemische Stabilität und Reaktivität können zu Verbesserungen der Batterielebensdauer und -leistung führen.
Wirkmechanismus
Target of Action
Lithium Phenoxide, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK-3β) . GSK-3β is known to play a crucial role in various cellular processes, including the regulation of gene transcription and synaptic plasticity .
Mode of Action
Lithium Phenoxide exerts its effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . For instance, it has been shown to inhibit the activity of GSK-3β, a key enzyme in several cellular processes . This inhibition is thought to occur through competition with magnesium ions, which are necessary for the activation of GSK-3β .
Biochemical Pathways
Lithium Phenoxide affects several biochemical pathways. One of the key pathways is the dopamine pathway, where lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . Another pathway affected by lithium is the glutamate pathway. Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
Lithium compounds are generally known to be absorbed rapidly and almost completely after oral administration . The half-life of lithium in the human body is approximately 24 hours .
Result of Action
The molecular and cellular effects of Lithium Phenoxide’s action are diverse. It has been shown to have neuroprotective effects, potentially slowing down the progression of neurodegenerative diseases . It also has effects on neurotransmission, affecting both excitatory and inhibitory neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lithium Phenoxide. For instance, the concentration of lithium in the environment can affect its bioavailability and toxicity . Furthermore, the pH of the environment can influence the absorption and distribution of lithium in the body . Therefore, careful consideration of these factors is crucial when using Lithium Phenoxide.
Biochemische Analyse
Biochemical Properties
Lithium phenoxide plays a significant role in biochemical reactions, particularly in the Kolbe-Schmitt reaction, where it is used to synthesize salicylic acid . In this reaction, lithium phenoxide interacts with carbon dioxide to form salicylic acid, a precursor for aspirin. The compound also interacts with various enzymes and proteins, influencing their activity. For instance, lithium phenoxide can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function .
Cellular Effects
Lithium phenoxide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, lithium phenoxide can modulate the activity of glycogen synthase kinase-3 (GSK-3), a key enzyme in cell signaling pathways . By inhibiting GSK-3, lithium phenoxide can alter gene expression and promote neuroprotective effects. Additionally, lithium phenoxide has been shown to affect the inositol signaling pathway, which is crucial for cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of lithium phenoxide involves its interaction with various biomolecules. At the molecular level, lithium phenoxide exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, in the Kolbe-Schmitt reaction, lithium phenoxide binds to carbon dioxide, facilitating its conversion to salicylic acid . Additionally, lithium phenoxide can inhibit the activity of GSK-3 by binding to its active site, thereby modulating downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium phenoxide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that lithium phenoxide is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to lithium phenoxide in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of lithium phenoxide vary with different dosages in animal models. At low doses, lithium phenoxide has been shown to have neuroprotective effects, promoting cell survival and function . At high doses, the compound can exhibit toxic effects, leading to adverse outcomes such as cell death and impaired cellular function . Threshold effects have been observed, where the beneficial effects of lithium phenoxide are seen at specific dosage ranges, beyond which toxic effects become prominent .
Metabolic Pathways
Lithium phenoxide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways influenced by lithium phenoxide is the inositol signaling pathway, where it inhibits the activity of inositol monophosphatase, leading to altered levels of inositol phosphates . This inhibition affects various cellular processes, including cell signaling and metabolism. Additionally, lithium phenoxide can modulate the activity of enzymes involved in glucose metabolism, further influencing cellular metabolic pathways .
Transport and Distribution
The transport and distribution of lithium phenoxide within cells and tissues are mediated by specific transporters and binding proteins. Lithium phenoxide can be transported across cell membranes via sodium myo-inositol transporters, which facilitate its uptake into cells . Once inside the cell, lithium phenoxide can bind to various proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by its interaction with binding proteins that regulate its transport and storage .
Subcellular Localization
Lithium phenoxide exhibits specific subcellular localization, which affects its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing lithium phenoxide to specific subcellular compartments. For instance, lithium phenoxide can be directed to the nucleus, where it can influence gene expression by interacting with transcription factors . Additionally, its localization to mitochondria can affect cellular metabolism and energy production .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lithium phenoxide can be achieved through the reaction of phenol with Lithium metal in anhydrous conditions.", "Starting Materials": ["Phenol", "Lithium metal", "Anhydrous solvent (such as diethyl ether or tetrahydrofuran)"], "Reaction": [ "Dissolve Lithium metal in anhydrous solvent under inert atmosphere", "Add phenol dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to quench the reaction", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Lithium phenoxide as a white solid" ] } | |
CAS-Nummer |
555-24-8 |
Molekularformel |
C6H6LiO |
Molekulargewicht |
101.1 g/mol |
IUPAC-Name |
lithium;phenoxide |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI-Schlüssel |
WAVGXIXQMBSEMK-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC=C(C=C1)[O-] |
Kanonische SMILES |
[Li].C1=CC=C(C=C1)O |
Andere CAS-Nummern |
555-24-8 |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



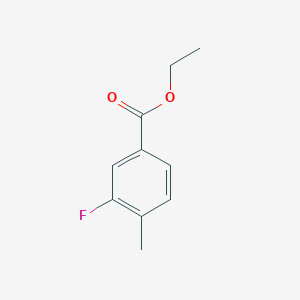


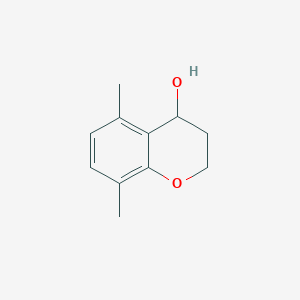
![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
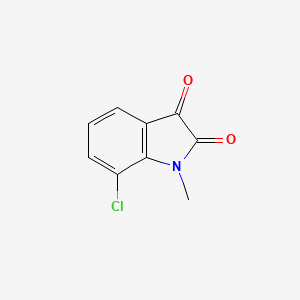


![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
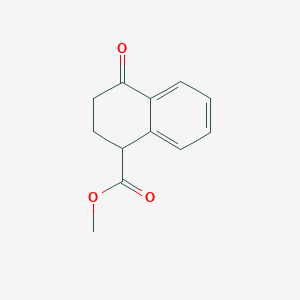
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
